N-Prop-1-en-1-ylformamide
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Overview
Description
N-Prop-1-en-1-ylformamide is an organic compound with the molecular formula C4H7NO It is a formamide derivative, characterized by the presence of a formyl group attached to a prop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Prop-1-en-1-ylformamide can be synthesized through several methods. One common approach involves the reaction of prop-1-en-1-amine with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Prop-1-en-1-ylformamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can yield the corresponding amine.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Prop-1-en-1-ylcarboxylic acid.
Reduction: Prop-1-en-1-ylamine.
Substitution: Various substituted formamides depending on the reagents used.
Scientific Research Applications
N-Prop-1-en-1-ylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Prop-1-en-1-ylformamide exerts its effects involves interactions with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methylformamide: Similar in structure but with a methyl group instead of a prop-1-en-1-yl group.
N-Ethylformamide: Contains an ethyl group in place of the prop-1-en-1-yl group.
N-Phenylformamide: Features a phenyl group instead of the prop-1-en-1-yl group.
Uniqueness
N-Prop-1-en-1-ylformamide is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications where other formamide derivatives may not be suitable.
Properties
CAS No. |
178058-71-4 |
---|---|
Molecular Formula |
C4H7NO |
Molecular Weight |
85.10 g/mol |
IUPAC Name |
N-prop-1-enylformamide |
InChI |
InChI=1S/C4H7NO/c1-2-3-5-4-6/h2-4H,1H3,(H,5,6) |
InChI Key |
YPGALYQSFCHWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CNC=O |
Origin of Product |
United States |
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